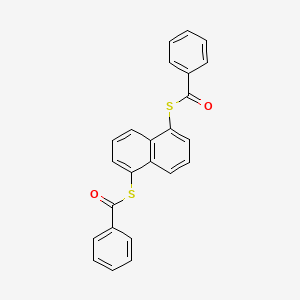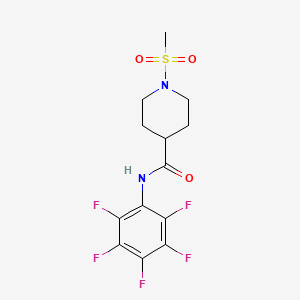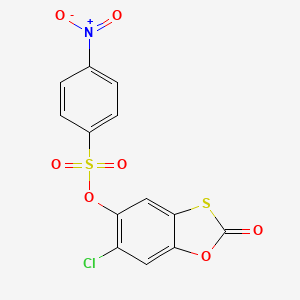![molecular formula C17H13N3O4S B4747612 (5E)-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione](/img/structure/B4747612.png)
(5E)-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione
Descripción general
Descripción
The compound (5E)-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and a nitrophenyl group, which can influence its reactivity and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with pyrrole-2-carbaldehyde to form an intermediate, which is then reacted with thiazolidine-2,4-dione under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, would also be considered to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
(5E)-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione: can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
Aplicaciones Científicas De Investigación
(5E)-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials or as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of (5E)-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, altering their activity. The thiazolidine-2,4-dione core can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
(5E)-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione: can be compared with other thiazolidine-2,4-dione derivatives:
Rosiglitazone: A thiazolidinedione used as an antidiabetic drug.
Pioglitazone: Another antidiabetic thiazolidinedione.
Troglitazone: A thiazolidinedione with anti-inflammatory properties.
The uniqueness of This compound lies in its specific substitution pattern, which can confer distinct biological activities and reactivity compared to other thiazolidinediones .
Propiedades
IUPAC Name |
(5E)-5-[[1-(3-nitrophenyl)pyrrol-2-yl]methylidene]-3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-2-8-19-16(21)15(25-17(19)22)11-13-7-4-9-18(13)12-5-3-6-14(10-12)20(23)24/h2-7,9-11H,1,8H2/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTWASGLWGOKTD-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-])/SC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-difluorophenyl)-N'-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4747534.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-cyclopentylhydrazinecarbothioamide](/img/structure/B4747537.png)
![N,N-dimethyl-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-1-piperidinesulfonamide](/img/structure/B4747546.png)

![(3-pyridinylmethyl)[4-(2-thienylmethoxy)benzyl]amine hydrochloride](/img/structure/B4747590.png)
![N-(5-bromo-8-quinolinyl)-2-[(4-nitrophenyl)thio]benzamide](/img/structure/B4747594.png)
![N-[4-(butylsulfamoyl)phenyl]-3-fluorobenzamide](/img/structure/B4747601.png)

![2-[N-(benzenesulfonyl)-3,4-dimethylanilino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4747613.png)
![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-PYRIDINYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4747616.png)
![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B4747626.png)

![3-{4-[(4-chlorophenyl)thio]butyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4747641.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4747642.png)
